DACN(Tos,Suc-OH)
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Overview
Description
DACN(Tos,Suc-OH) is a complex organic compound with a unique structure that includes a tosyl group and a diazonine ring
Mechanism of Action
Target of Action
DACN(Tos,Suc-OH), also known as 4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine-1-yl)butanoic acid, is a click chemistry reagent . .
Mode of Action
The compound contains a cycloalkyne group , which has a unique bent structure and high reactivity towards cycloaddition reactions . This allows it to participate in strain-promoted azide-alkyne cycloadditions (SPAAC) . In these reactions, the nitrogens in the compound serve as connection points for a variety of functional units .
Biochemical Pathways
The exact biochemical pathways affected by DACN(Tos,Suc-OH) are dependent on the molecules it is conjugated with. Its ability to form reliable molecular conjugations through spaac has found utility in a broad range of fields .
Pharmacokinetics
The compound’s high thermal and chemical stability suggest that it may have favorable pharmacokinetic properties.
Result of Action
The result of DACN(Tos,Suc-OH)'s action is the formation of stable molecular conjugates through SPAAC . The exact molecular and cellular effects would depend on the specific molecules that DACN(Tos,Suc-OH) is conjugated with.
Action Environment
The action of DACN(Tos,Suc-OH) is influenced by the chemical environment. Its high thermal and chemical stability suggest that it can maintain its reactivity in a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DACN(Tos,Suc-OH) typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
DACN(Tos,Suc-OH) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
DACN(Tos,Suc-OH) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazonine derivatives and tosylated compounds, such as:
- 4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-1H-1,5-diazonine-1-yl)butanoic acid
- 4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine-1-yl)pentanoic acid .
Uniqueness
The uniqueness of DACN(Tos,Suc-OH) lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-15-5-7-16(8-6-15)26(24,25)20-13-3-2-11-19(12-4-14-20)17(21)9-10-18(22)23/h5-8H,4,9-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZNIVCKZZIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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